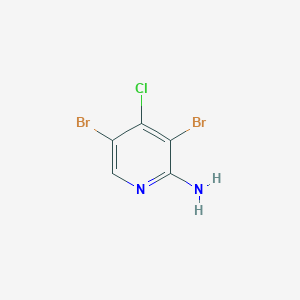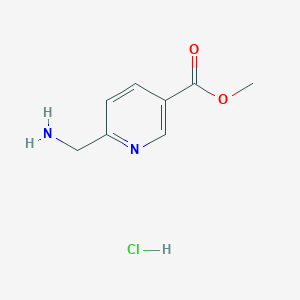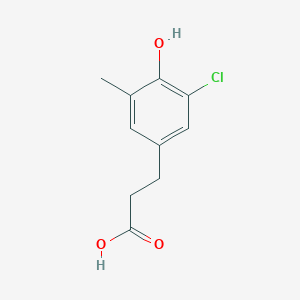
3-(3-Chloro-4-hydroxy-5-methyl-phenyl)propanoic acid
Übersicht
Beschreibung
3-(3-Chloro-4-hydroxy-5-methyl-phenyl)propanoic acid (3-CHMPPA) is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular formula of C9H9ClO3. 3-CHMPPA is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is also used in the synthesis of organic compounds, as a reagent, and as a catalyst in industrial processes.
Wissenschaftliche Forschungsanwendungen
Renewable Building Blocks for Materials Science
Phloretic Acid as a Sustainable Alternative : Phloretic acid, a phenolic compound closely related to 3-(3-Chloro-4-hydroxy-5-methyl-phenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application offers a sustainable alternative to phenol for providing specific properties of benzoxazine to aliphatic molecules, showing potential for a wide range of materials science applications due to its thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Biotechnology and Synthesis
Enzymatic Synthesis for Antidepressants : Research on microbial reductases, including the yeast reductase YOL151W, has demonstrated high levels of activity and enantioselectivity towards the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate used in the production of antidepressant drugs. This showcases the potential of biocatalysis in synthesizing key intermediates for pharmaceutical applications (Choi et al., 2010).
Antimicrobial and Antifungal Applications
Synthesis of N-Substituted-β-amino Acid Derivatives : Derivatives of 3-[(2-hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids have been synthesized and tested for antimicrobial and antifungal activities. Several compounds showed significant activity against pathogens like Staphylococcus aureus and Mycobacterium luteum, indicating the potential of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).
Material Synthesis and Characterization
Flame Retardant Synthesis for PET : The synthesis of 3 [hydroxy (phenyl) phosphinic] methyl propionate as a flame retardant for polyester materials showcases another application of phenolic compounds in enhancing material properties, particularly in improving fire resistance (Yan, 1999).
Eigenschaften
IUPAC Name |
3-(3-chloro-4-hydroxy-5-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-7(2-3-9(12)13)5-8(11)10(6)14/h4-5,14H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHMBHPCZIPORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-hydroxy-5-methyl-phenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1530444.png)
![6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1530447.png)

![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1530449.png)
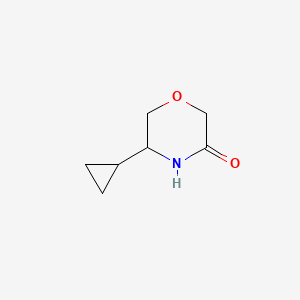
![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)
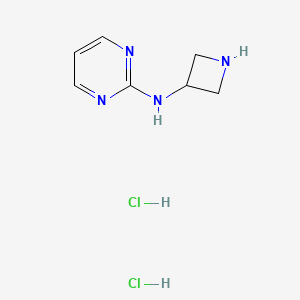
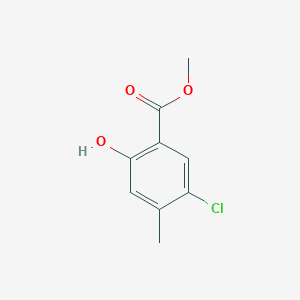
![4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]](/img/structure/B1530457.png)

![6-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1530461.png)
